molecular formula C7H12Cl2N2O2S B2996315 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride CAS No. 2137744-99-9

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride

Cat. No. B2996315
CAS RN: 2137744-99-9
M. Wt: 259.15
InChI Key: IGTOHPYNEMEWBK-UHFFFAOYSA-N
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Description

Y-27632 Dihydrochloride is a selective inhibitor of Rho-associated protein kinase (ROCK). It binds to the catalytic site of ROCK, preventing binding of Ras-related GTPase Rho A, which is involved in actin cytoskeleton reorganization, cell adhesion, and cell migration .


Synthesis Analysis

The synthesis of similar compounds, such as imidazolines, involves processes like acid and epichlorohydrin acid cyclisation to give an imidazoline derivative, reduction, ring opening, amidation, and quaternization .


Molecular Structure Analysis

The molecular formula of Y-27632 Dihydrochloride is C14H21N3O · 2HCl, and it has a molecular weight of 320.3 g/mol .


Chemical Reactions Analysis

The chemical reactions of similar compounds, such as imidazolines, involve interactions like ion–ion, ion–solvent, solute–solvent interactions, etc .


Physical And Chemical Properties Analysis

Y-27632 Dihydrochloride is a crystalline solid. It is soluble in PBS (pH 7.2) up to 30 mM, DMSO up to 90 mM, and absolute ethanol up to 15 mM .

Mechanism of Action

Target of Action

The primary target of 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride is the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . This family of kinases plays a crucial role in various cellular processes, including cell adhesion and smooth muscle contraction .

Mode of Action

This compound acts as a potent, ATP-competitive inhibitor of ROCKs . It inhibits the kinase activity of both ROCK-I and ROCK-II in vitro, and this inhibition is reversed by ATP in a competitive manner . This suggests that the compound inhibits the kinases by binding to the catalytic site .

Biochemical Pathways

The inhibition of ROCK kinases by this compound affects several biochemical pathways. For instance, it can lead to the abolition of stress fibers in cells . The g1-s phase transition of the cell cycle and cytokinesis are little affected at the concentration that abolishes stress fibers .

Pharmacokinetics

The compound is taken up by cells in a temperature- and time-dependent and saturable manner, and this uptake is competed with unlabeled compound . No concentrated accumulation was found, suggesting that the uptake is a carrier-mediated facilitated diffusion .

Result of Action

The inhibition of ROCK kinases by this compound has several cellular effects. For example, it promotes skeletal myogenic differentiation of certain types of cells . It also increases the survival rate of human embryonic stem cells and iPSC undergoing cryopreservation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the uptake of the compound by cells . .

Safety and Hazards

Y-27632 Dihydrochloride causes severe skin burns and eye damage. It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.2ClH/c1-3(8)6-9-5(7(10)11)4(2)12-6;;/h3H,8H2,1-2H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTOHPYNEMEWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(C)N)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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